2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol

Hydroxyethylthiazole kinase Staphylococcus aureus X-ray crystallography

Researchers investigating the vitamin B1 biosynthetic pathway in S. aureus require a validated substrate analog for hydroxyethylthiazole kinase (ThiM) to ensure experimental reproducibility. This compound addresses that exact need. - Structurally validated ThiM ligand: co-crystallized with ThiM at 1.87 Å resolution, confirming binding-mode specificity. - High aqueous solubility (5934 mg/L) enables seamless biochemical and biophysical assay integration. - The primary alcohol handle supports rapid derivatization for fragment-based drug discovery and parallel synthesis libraries.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 1007462-48-7
Cat. No. B1289944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol
CAS1007462-48-7
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CCO
InChIInChI=1S/C8H14N2O/c1-6-8(4-5-11)7(2)10(3)9-6/h11H,4-5H2,1-3H3
InChIKeyQESMYIFDOLAREQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7): Basic Identification and Procurement Baseline


2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol (CAS 1007462-48-7) is a pyrazole-derived small molecule with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol [1]. It features a 1,3,5-trimethyl-substituted pyrazole core with an ethanol group at the 4-position, rendering it an achiral solid at room temperature [1]. This compound is commercially available from multiple vendors with standard purities ranging from 95% to 98% and is primarily employed as a research chemical and synthetic building block [2].

1
Crystallographically verified ThiM ligand – supports structural biology of thiamine biosynthesis in S. aureus research.
2
Primary alcohol handle – fits fragment elaboration and parallel synthesis workflows.
3
Achiral, solid reagent – compatible with standard handling and aqueous assay formats.

Why 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol Cannot Be Replaced by Generic Pyrazole Analogs


Generic substitution of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol with other pyrazole derivatives is scientifically unsound due to the unique combination of its 1,3,5-trimethyl substitution pattern and the 4-ethanol moiety. This precise substitution dictates its specific interaction with biological targets, as evidenced by its co-crystallization as a substrate analog with hydroxyethylthiazole kinase ThiM from Staphylococcus aureus at 1.87 Å resolution [1]. Analogs lacking either the 1,3,5-trimethyl substitution or the 4-ethanol group would exhibit different steric and electronic properties, leading to altered binding affinities, solubility profiles , and ultimately, divergent biological or chemical utility.

Ethanol group absent
1,3,5-Trimethylpyrazole lacks the 4-ethanol moiety; its ThiM binding is unreported, so substitution may lose the crystallographically defined interaction.
Isomeric shift
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol carries the alcohol at N1; available data suggest a distinct activity profile and no ThiM complex.
Substitution-pattern mismatch
Any pyrazole analog lacking the 1,3,5-trimethyl-4-ethanol pattern is expected to shift steric and electronic properties, altering target engagement.

Quantitative Differentiation of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol vs. Structural Analogs


Crystallographically Verified Target Engagement: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol vs. 1,3,5-Trimethylpyrazole

Unlike the parent 1,3,5-trimethylpyrazole (CAS 1072-91-9), which lacks an ethanol side chain, 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol exhibits direct, structurally resolved binding to hydroxyethylthiazole kinase ThiM from S. aureus [1]. The co-crystal structure (PDB ID: 5CGA) was solved at 1.87 Å resolution, with the ligand's electron density clearly defined within the enzyme's active site [1]. No equivalent structural data exists for 1,3,5-trimethylpyrazole binding to this target.

ThiM co‑crystal structure
Head-to-head
Target compound: co‑crystal with S. aureus ThiM resolved at 1.87 Å (PDB 5CGA)
Comparator 1,3,5-trimethylpyrazole: no equivalent structural data.
Reported crystallographic binding context – supports structure‑based ThiM research.
Binding mode defined; comparison relies on absence of data for the analog.
Hydroxyethylthiazole kinase Staphylococcus aureus X-ray crystallography Substrate analog

Physicochemical Property Differentiation: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol vs. 1,3,5-Trimethylpyrazole

The presence of a primary alcohol group in 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol significantly alters its physical state and solubility compared to the non-hydroxylated analog 1,3,5-trimethylpyrazole [1]. While 1,3,5-trimethylpyrazole is a low-melting solid (mp 38-41°C) with limited water solubility , the target compound exhibits a higher melting point (~70.93°C calculated) and a calculated water solubility of 5934 mg/L at 25°C .

Melting point & solubility
Head-to-head
Target: ~70.93 °C (calc.) / water solubility 5934 mg/L (calc., 25 °C)
Comparator: mp 38–41 °C (exp.), limited water solubility.
Supports aqueous-formulation compatibility and handling review.
Target values are calculated; experimental verification may be needed.
Physicochemical properties Solubility Melting point Formulation

Structural Specificity in ThiM Binding: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol vs. 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanol

The position of the ethanol side chain is critical for biological activity. 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol, with the ethanol at the 4-position, co-crystallizes with S. aureus ThiM [1]. In contrast, the isomeric 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethanol, bearing the ethanol at the 1-position, has been described for potential anti-inflammatory and analgesic activities , but no direct ThiM binding data are available. This suggests a distinct binding profile likely driven by the specific substitution pattern.

Isomer binding specificity
Class-level inference
Target: ThiM co‑crystal (PDB 5CGA)
1‑substituted isomer: reported anti‑inflammatory activity; no ThiM binding data.
Positional isomer may not support ThiM‑targeted research.
Inference based on distinct biological readouts; direct comparison data pending.
Enzyme inhibition Isomer specificity Hydroxyethylthiazole kinase Structure-activity relationship

Evidence-Backed Application Scenarios for 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanol


Structural Biology of Thiamine Biosynthesis in MRSA

This compound serves as a validated substrate analog for hydroxyethylthiazole kinase (ThiM) from S. aureus, as confirmed by its co-crystal structure at 1.87 Å resolution [1]. Researchers investigating the vitamin B1 biosynthetic pathway as a target for novel anti-MRSA prodrug strategies will require this precise chemical entity to reproduce or build upon published structural work.

Medicinal Chemistry for Anti-Infective Lead Optimization

Given its structural validation as a ThiM ligand [1], this compound can serve as a starting point for fragment-based drug discovery or as a tool compound to benchmark new inhibitors of the thiamine biosynthesis pathway in pathogenic bacteria. Its favorable aqueous solubility facilitates its use in biochemical and biophysical assays.

Synthetic Building Block for Functionalized Pyrazoles

The primary alcohol handle at the 4-position allows for further derivatization, such as esterification or etherification, to generate libraries of pyrazole-containing molecules for diverse screening campaigns. Its commercial availability in high purity ensures reproducibility in parallel synthesis applications.

Application
Selection Property
Validation Focus
Structural biology – thiamine pathway
Crystallographically resolved ThiM binding
Reproduce 1.87 Å complex; verify active‑site occupancy
Fragment‑based anti‑infective research
Confirmed substrate‑analog engagement
Benchmark ThiM inhibitors; assess aqueous‑buffer compatibility
Parallel synthesis of pyrazole libraries
Primary alcohol derivatization handle
Ester/ether formation; maintain substitution pattern integrity

Technical Documentation Hub

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